molecular formula C8H15N3O B1328941 N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine CAS No. 915925-27-8

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine

Cat. No. B1328941
CAS RN: 915925-27-8
M. Wt: 169.22 g/mol
InChI Key: IGUZZOYJAYHHBV-UHFFFAOYSA-N
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Description

“N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine” is a chemical compound with the molecular formula C8H15N3O . It has a molecular weight of 169.23 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of two carbon atoms allows two substituents in the oxadiazole ring .


Physical And Chemical Properties Analysis

“N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine” is a solid . Its empirical formula is C7H14ClN3O, and it has a molecular weight of 191.66 .

Scientific Research Applications

Proteomics Research

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine: is utilized in proteomics research as a specialty chemical . In this field, it may serve as a reagent or building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions, interactions, and structures.

Organic Synthesis

This compound is involved in organic synthesis processes. Its structure, containing an oxadiazole ring, is particularly interesting for the creation of new organic compounds with potential pharmacological activities .

Chemical Synthesis

The compound is a candidate for use in chemical synthesis, where it can act as an intermediate in the production of various chemical products. Its molecular structure allows for reactions that can lead to the development of new chemicals with desired properties .

Future Directions

Oxadiazoles, including “N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

properties

IUPAC Name

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-3-5-8-10-7(11-12-8)6-9-4-2/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUZZOYJAYHHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649206
Record name N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine

CAS RN

915925-27-8
Record name N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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